molecular formula C6H5Cl2NO B1318872 (3,5-Dichloropyridin-2-yl)methanol CAS No. 275383-87-4

(3,5-Dichloropyridin-2-yl)methanol

Cat. No. B1318872
CAS RN: 275383-87-4
M. Wt: 178.01 g/mol
InChI Key: UJLNNNMWIMJFIW-UHFFFAOYSA-N
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Description

“(3,5-Dichloropyridin-2-yl)methanol” is a chemical compound with the formula C6H5Cl2NO . It is a derivative of pyridine, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of “this compound” involves a reaction mixture that is quenched by the addition of water, concentrated to a residue, reconstituted in water, extracted with ethyl acetate, dried (magnesium sulfate), filtered and concentrated to afford “this compound” as a viscous oil .


Molecular Structure Analysis

The molecule contains a total of 32 bond(s). There are 22 non-H bond(s), 17 multiple bond(s), 2 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 2 Pyridine(s) .


Chemical Reactions Analysis

In one reaction, thionyl chloride is added dropwise to a 0 °C solution of “this compound” in dichloromethane. The reaction mixture is then allowed to warm up to room temperature and stirred at that temperature for two hours .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 178.01600, a density of 1.479g/cm3, and a boiling point of 256.155ºC at 760 mmHg . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Biocatalytic Synthesis

A study by Chen et al. (2021) describes the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst. The process demonstrates high efficiency and enantioselectivity, highlighting the potential of this compound in green and economical synthetic methods (Chen et al., 2021).

Catalytic Oligomerization of Ethylene

Kermagoret and Braunstein (2008) synthesized dinuclear complexes using (pyridin-2-yl)methanol and explored their application in the catalytic oligomerization of ethylene. This research demonstrates the potential of such complexes in industrial processes, especially in polymer production (Kermagoret & Braunstein, 2008).

Magnetic Properties in Cobalt(II) Complexes

Research by Zhu and Mikuriya (2008) focused on a cobalt(II) complex with (3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol. The study provides insights into the structural and magnetic properties of such complexes, which could be beneficial in materials science and magnetic applications (Zhu & Mikuriya, 2008).

Organic Chemistry and Synthesis

The compound's role in various organic synthesis processes has been demonstrated, such as in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, relevant for the preparation of agrochemicals or medicinal compounds. This illustrates the compound's versatility in creating diverse chemical structures (Ghelfi et al., 2003).

Safety and Hazards

The safety data sheet for “(3,5-Dichloropyridin-2-yl)methanol” indicates that it is dangerous. The hazard statements include H301-H312+H332-H315-H319-H335, and the precautionary statements include P260-P280-P301+P310 .

properties

IUPAC Name

(3,5-dichloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNNNMWIMJFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590475
Record name (3,5-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

275383-87-4
Record name (3,5-Dichloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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